An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4R)-4,8-dimethylnonanoic acid, a chiral branched-chain fatty acid of significant interest in the fields of chemical ecology and metabolic medicine. We will delve into its unique chemical structure and stereochemistry, detail its physicochemical properties, explore its natural occurrence and biological roles, and present a detailed, field-proven protocol for its asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule for applications ranging from pheromone research to the development of novel anaplerotic therapies.
Introduction: The Significance of a Branched-Chain Fatty Acid
(4R)-4,8-dimethylnonanoic acid is a medium-chain fatty acid characterized by methyl groups at the 4- and 8-positions of a nonanoic acid backbone.[1][2][3] Its molecular formula is C11H22O2, with a molecular weight of 186.29 g/mol .[1][2] Unlike its straight-chain counterparts, the branched structure of this molecule imparts distinct metabolic and signaling properties. The specific stereochemistry at the C-4 position—the (R)-enantiomer—is crucial for its biological activity and is a key consideration in its synthesis and application.
Recent research has highlighted the potential of (4R)-4,8-dimethylnonanoic acid as an anaplerotic agent, capable of replenishing intermediates in the tricarboxylic acid (TCA) cycle.[1] This is particularly relevant in the context of mitochondrial fatty acid β-oxidation (FAO) disorders, where providing alternative metabolic substrates can support cellular energy production.[1] Furthermore, its identification in mammalian scent markings suggests a role in chemical communication, opening avenues for research in behavioral ecology and pheromone science.
Chemical Structure and Stereochemistry
The defining feature of (4R)-4,8-dimethylnonanoic acid is its specific three-dimensional arrangement. The IUPAC name, (4R)-4,8-dimethylnonanoic acid, precisely describes this structure: a nine-carbon chain (nonanoic acid) with methyl groups at the fourth and eighth carbon atoms, and an "R" configuration at the chiral center on the fourth carbon.
Key Identifiers:
-
IUPAC Name: (4R)-4,8-dimethylnonanoic acid
-
CAS Number: 13955-70-9[1]
-
Canonical SMILES: CC(C)CCCCCCC(=O)O
-
InChIKey: VZPIUNDOWLDCTC-SNVBAGLBSA-N[1]
The stereospecificity at the C-4 position is critical. Biological systems, with their chiral enzymes and receptors, can differentiate between enantiomers, often leading to one being active while the other is inactive or has a different effect. Therefore, any synthesis aimed at biological applications must be stereocontrolled to produce the desired (4R)-enantiomer in high purity.
Physicochemical and Spectroscopic Properties
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 186.29 g/mol | [1][2] |
| Molecular Formula | C11H22O2 | [1][2] |
| Appearance | Oily liquid (predicted) | |
| Solubility | Practically insoluble in water; soluble in organic solvents | [1] |
| XLogP3-AA (Predicted) | 3.8 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is fundamental for structure verification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as doublets, with the C4-methyl appearing at a distinct chemical shift due to its proximity to the chiral center. The protons adjacent to the carbonyl group (C2) would appear as a triplet, while the complex overlapping signals in the middle of the chain would require advanced 2D NMR techniques for full assignment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to each carbon atom in the molecule, confirming the overall structure. The chemical shifts of C4 and C8 would be indicative of the methyl branching.
-
Mass Spectrometry: Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 185.1547.[5] In positive mode, adducts such as [M+H]⁺ (m/z 187.1693) and [M+Na]⁺ (m/z 209.1512) would be expected.[5] High-resolution mass spectrometry is crucial for confirming the elemental composition.
Natural Occurrence and Biological Significance
Pheromonal Role in the Grey Duiker (Sylvicapra grimmia)
(4R)-4,8-dimethylnonanoic acid has been identified as a component of the preorbital gland secretion of the grey duiker (Sylvicapra grimmia), a small antelope native to Africa.[6][7][8] Duikers are highly territorial animals that use scent marking to define their territory and communicate with other individuals.[9][10] The preorbital glands, located near the eyes, are the primary organs for this chemical communication.[9] The presence of this specific chiral molecule in the secretions of male duikers suggests it plays a significant role in territorial behavior and social signaling.[6][7] The causality here is that the unique chemical signature, including the specific stereoisomer of 4,8-dimethylnonanoic acid, allows for individual recognition and conveys information about the animal's status and fitness.
Anaplerotic Therapy for Metabolic Disorders
In the context of human metabolism, 4,8-dimethylnonanoic acid has been investigated for its anaplerotic properties.[1] Anaplerosis is the replenishment of TCA cycle intermediates that are consumed in biosynthesis or other metabolic pathways. In individuals with certain fatty acid oxidation disorders, the inability to properly metabolize long-chain fatty acids leads to energy deficiency and an accumulation of toxic intermediates.
(4R)-4,8-dimethylnonanoic acid, being a medium-chain fatty acid, can enter the mitochondria and be metabolized via a different pathway, providing acetyl-CoA and other substrates to fuel the TCA cycle.[1] Studies have shown that treatment with branched-chain fatty acids like this one can improve the profile of TCA cycle intermediates and enhance cellular oxygen consumption in cells from patients with FAO disorders.[1] The branched structure is key, as it influences the metabolic fate of the molecule compared to straight-chain fatty acids.[1]
Asymmetric Synthesis of (4R)-4,8-dimethylnonanoic Acid
The production of enantiomerically pure (4R)-4,8-dimethylnonanoic acid is paramount for its use in biological studies. A robust method for achieving this is through diastereoselective alkylation using a chiral auxiliary. The following protocol describes a well-established approach based on the use of a pseudoephedrine amide, which provides high stereocontrol and a reliable yield.[11]
Rationale for Synthetic Strategy
The core challenge in synthesizing this molecule is the creation of the stereocenter at the C-4 position. The chosen strategy employs a removable chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of a propionamide derivative. This method is self-validating because the stereochemical outcome is predictable based on the known directing effects of the pseudoephedrine auxiliary, and the purity can be confirmed at multiple stages via chromatography and spectroscopy.
Experimental Workflow Diagram
Caption: Asymmetric synthesis workflow for (4R)-4,8-dimethylnonanoic acid.
Detailed Step-by-Step Protocol
Step 1: Preparation of (1R,2R)-Pseudoephedrine Propionamide
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (1R,2R)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pseudoephedrine propionamide.
Step 2: Diastereoselective Alkylation
-
Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Enolate Formation: Add a solution of the pseudoephedrine propionamide (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromo-4-methylpentane (1.5 eq) to the enolate solution. Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude alkylated amide is typically of sufficient purity for the next step, but can be purified by chromatography if necessary.
Step 3: Hydrolysis to (4R)-4,8-dimethylnonanoic Acid
-
Setup: Dissolve the crude alkylated amide from the previous step in a mixture of THF and 6 M sulfuric acid (1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux (approximately 100 °C) for 24-36 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Auxiliary Recovery: The aqueous layer contains the protonated pseudoephedrine, which can be recovered by basifying with NaOH and extracting with DCM.
-
Product Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude carboxylic acid by flash chromatography or distillation to yield (4R)-4,8-dimethylnonanoic acid as a pure oily liquid. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.
Applications in Research and Drug Development
The unique biological roles of (4R)-4,8-dimethylnonanoic acid make it a valuable tool for scientific investigation and a potential starting point for therapeutic development.
-
Metabolic Research: As an anaplerotic substrate, it can be used in cell culture and animal models to study the pathophysiology of FAO disorders and to test the efficacy of metabolic therapies.[1] Its mechanism of action provides a clear rationale for its use in these experimental systems.
-
Chemical Ecology: Enantiomerically pure samples are essential for studying the behavioral responses of the grey duiker and other species that may use this compound for chemical signaling. Such studies can elucidate the complex language of pheromones in mammalian communication.
-
Drug Discovery: The antimicrobial activity of nonanoic acid and its derivatives has been noted, suggesting that branched-chain variants could be explored for novel antimicrobial or antifungal properties.[12][13]
Handling, Storage, and Safety
-
Handling: As with any laboratory chemical, (4R)-4,8-dimethylnonanoic acid should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
-
Safety: While specific toxicity data for this compound is not widely available, it should be treated as potentially irritating to the eyes and skin. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.
References
-
PubChem. (n.d.). 4,8-Dimethylnonanoic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]
-
EMBL-EBI. (n.d.). 4,8-dimethylnonanoic acid (CHEBI:63864). Retrieved from [Link]
-
PubChemLite. (n.d.). 4,8-dimethylnonanoic acid (C11H22O2). Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4,8-dimethylnonanoic acid. Retrieved from [Link]
-
PhytoBank. (2015). Showing 4,8-dimethyl-nonanoic acid methyl ester (PHY0056303). Retrieved from [Link]
-
PubChem. (n.d.). 4,8-Dimethyl-1,7-nonadiene. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Nonadien-4-ol, 4,8-dimethyl-. Retrieved from [Link]
-
Burger, B. V., et al. (1988). Mammalian pheromone studies, VII. Identification of thiazole derivatives in the preorbital gland secretions of the grey duiker, Sylvicapra grimmia, and the red duiker, Cephalophus natalensis. PubMed. Retrieved from [Link]
-
Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Retrieved from [Link]
-
Burger, B. V., et al. (1988). Mammalian Pheromone Studies, VII*. Identification of Thiazole Derivatives in the Preorbital Gland Secretions of the Grey Duiker, Sylvicapra grimmia, and the Red Duiker, Cephalophus natalensis. ResearchGate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228295). Retrieved from [Link]
-
Rall, C. J. S. (n.d.). DUIKER BEHAVIOUR. ResearchGate. Retrieved from [Link]
-
The Ultimate Ungulate. (2024). Tribe Cephalophini - Duikers. Retrieved from [Link]
-
Zhang, L., et al. (2018). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Retrieved from [Link]
-
Reiner, A., et al. (2020). High resolution mass spectrometry peak intensities of (a) nonanoic acid... ResearchGate. Retrieved from [Link]
-
Islam, M. R., et al. (2021). Investigation of antimicrobial activities of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Common duiker. Retrieved from [Link]
-
Islam, M. R., et al. (2021). Antimicrobial activity of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. 4,8-Dimethylnonanoic acid (7540-70-7) for sale [vulcanchem.com]
- 2. 4,8-Dimethylnonanoic acid | C11H22O2 | CID 13628864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,8-dimethylnonanoic acid (CHEBI:63864) [ebi.ac.uk]
- 4. (4S)-4,8-dimethylnonanoic acid | C11H22O2 | CID 13628865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4,8-dimethylnonanoic acid (C11H22O2) [pubchemlite.lcsb.uni.lu]
- 6. Mammalian pheromone studies, VII. Identification of thiazole derivatives in the preorbital gland secretions of the grey duiker, Sylvicapra grimmia, and the red duiker, Cephalophus natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tribe Cephalophini - Duikers [ultimateungulate.com]
- 10. Common duiker - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
